molecular formula C16H21NO5 B024021 N-(6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide CAS No. 23819-31-0

N-(6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide

Cat. No. B024021
CAS RN: 23819-31-0
M. Wt: 307.34 g/mol
InChI Key: GDYLYTADQGGFEF-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of related acetamide derivatives involves multi-step reactions with specific intermediates. For instance, the synthesis of certain aryloxy groups attached to a pyrimidine ring in acetamide derivatives was achieved in five steps using methyl 3-methoxy-5-methylbenzoate as a key intermediate product (Al-Sanea, Parambi, Shaker, Elsherif, Elshemy, Bakr, Al-Warhi, Gamal, & Abdelgawad, 2020). Such methodologies highlight the complex nature of synthesizing acetamide compounds, which often require precise conditions and reagents.

Molecular Structure Analysis The molecular structure and crystallization behaviors of acetamide derivatives can undergo significant changes during synthesis. A study on the oxidation product of a similar compound demonstrated crystallization accompanied by oxidation, with the structure determined by X-ray analysis (Baranova, Zefirova, Banaru, Khrustalev, Ivanova, Ivanov, & Zefirov, 2012). This insight into the molecular structure provides a basis for understanding the physical and chemical properties of acetamide compounds.

Chemical Reactions and Properties Acetamide derivatives participate in a variety of chemical reactions, leading to the formation of novel compounds with potential pharmacological activities. For example, benzyl-2,4-diacetamido-2,4,6-trideoxy-α(β)-D-galactopyranoside synthesis involves multiple steps, including azide group introduction, oxidative acetal ring opening, and acetolysis (Hermans, Elie, Marel, & Boom, 1987). These reactions demonstrate the intricate chemistry involved in modifying acetamide molecules.

Physical Properties Analysis The physical properties of acetamide derivatives, such as crystallinity and molecular conformation, are crucial for their application in various fields. The crystal structure of 2-phenyl-N-(pyrazin-2-yl)acetamide, for example, was determined, revealing specific intermolecular hydrogen bonds forming a two-dimensional network, which is significant for understanding the compound's stability and reactivity (Nayak, Narayana, Anthal, Gupta, & Kant, 2014).

Chemical Properties Analysis The chemical properties, including reactivity and stability, of acetamide derivatives are influenced by their structural features. For instance, the synthesis and characterization of novel N-(3-chloro-4-fluorophenyl) acetamides revealed significant anti-inflammatory activity, showcasing the therapeutic potential of these compounds (Sunder & Maleraju, 2013). Such studies contribute to a deeper understanding of acetamide derivatives' chemical properties and their potential applications.

Safety And Hazards

Specific safety and hazard information for this compound is not available in the current resources . As with any chemical, appropriate safety precautions should be taken when handling it.

Future Directions

The future directions for research on this compound are not specified in the available resources. Its potential applications would depend on its physical and chemical properties, as well as its interactions with biological systems .

properties

IUPAC Name

N-(6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO5/c1-10(18)17-12-8-14(19-2)21-13-9-20-16(22-15(12)13)11-6-4-3-5-7-11/h3-7,12-16H,8-9H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDYLYTADQGGFEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CC(OC2C1OC(OC2)C3=CC=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80946614
Record name Methyl 4,6-O-benzylidene-2,3-dideoxy-3-[(1-hydroxyethylidene)amino]hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80946614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide

CAS RN

23819-31-0, 4115-63-3
Record name NSC294860
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294860
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC276415
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=276415
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 4,6-O-benzylidene-2,3-dideoxy-3-[(1-hydroxyethylidene)amino]hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80946614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide
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N-(6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide
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N-(6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide
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N-(6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide
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N-(6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide
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N-(6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide

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